Phenethyl 2-(oxazol-4-yl)acetate
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Overview
Description
Phenethyl 2-(oxazol-4-yl)acetate is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenethyl 2-(oxazol-4-yl)acetate can be synthesized through a multi-step process involving the formation of the oxazole ring followed by esterification. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The resulting oxazoline is then oxidized to the corresponding oxazole using commercial manganese dioxide .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using flow chemistry techniques. This involves the continuous flow of reactants through a packed reactor containing the necessary reagents, which allows for better control over reaction conditions and improved safety profiles .
Chemical Reactions Analysis
Types of Reactions
Phenethyl 2-(oxazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be further oxidized to form more complex structures.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phenethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can lead to the formation of more complex heterocyclic compounds, while substitution reactions can yield various phenethyl derivatives.
Scientific Research Applications
Phenethyl 2-(oxazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development due to its diverse biological activities.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Phenethyl 2-(oxazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects. The specific pathways involved depend on the biological activity being studied .
Comparison with Similar Compounds
Phenethyl 2-(oxazol-4-yl)acetate can be compared with other oxazole derivatives, such as:
- 2-(4-Methyl-2-phenyl-1,3-oxazol-5-yl)acetic acid
- 2-(4-Ethyl-2-pyridyl)-1H-imidazole based 1,3,4-oxadiazole scaffolds
- 2-[2-(2,6-Dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones
These compounds share similar structural features but differ in their specific biological activities and applications. This compound is unique due to its specific phenethyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-phenylethyl 2-(1,3-oxazol-4-yl)acetate |
InChI |
InChI=1S/C13H13NO3/c15-13(8-12-9-16-10-14-12)17-7-6-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 |
InChI Key |
KDUUKMGNXMYGKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)CC2=COC=N2 |
Origin of Product |
United States |
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